3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO2 . It has a molecular weight of 285.81 g/mol.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride” consists of 15 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride” include a molecular weight of 285.81 g/mol.Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
- Piperidine derivatives, including structures similar to 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Altering the structure, especially introducing bulky moieties or certain groups, can significantly enhance this activity. These compounds have potential applications in treating conditions like dementia due to their potent inhibitory effects on AChE (Sugimoto et al., 1990).
Comparative Anticholinergic Activity
- Derivatives of 3-hydroxy piperidine, which share structural similarities with 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride, have been compared with other anticholinergic drugs. These compounds demonstrate significant activity in various biological systems, indicating their potential use in developing therapies targeting the cholinergic system (Long & Keasling, 1954).
Development of Novel Fibrates
- Piperidine moieties, as part of the structure of fibrates, have shown promising results in reducing triglycerides, cholesterol, and blood sugar levels in animal models. This suggests a potential application in designing new fibrates for treating metabolic disorders (Komoto et al., 2000).
Activation of Energy Expenditure
- Non-amphetaminic compounds with structural elements similar to 3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride have been studied for their thermogenic effects. These studies explore their potential to increase energy expenditure, hinting at possible applications in weight management therapies (Massicot et al., 1985).
Safety And Hazards
properties
IUPAC Name |
3-[2-(3-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-6-3-7-15(11-14)18-10-8-13-5-4-9-16-12-13;/h3,6-7,11,13,16H,2,4-5,8-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCIHQXRYGIVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1219982-78-1 | |
Record name | Piperidine, 3-[2-(3-ethoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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